Hydroxy-Amino-bis(PEG1-C2-Boc) is a specialized compound classified as a branched polyethylene glycol (PEG) linker. It features a terminal hydroxy group and two t-butyl esters, making it particularly useful in the field of bioconjugation and drug delivery systems. This compound is primarily utilized for enhancing the solubility and stability of therapeutic agents, especially in the development of antibody-drug conjugates and PROTACs (Proteolysis Targeting Chimeras) .
The synthesis of Hydroxy-Amino-bis(PEG1-C2-Boc) involves several key steps:
Industrial production mirrors these laboratory methods but is scaled up for bulk synthesis. Automated systems are often employed for coupling reactions to ensure consistency, followed by purification techniques such as chromatography to achieve high purity levels .
Hydroxy-Amino-bis(PEG1-C2-Boc) consists of a branched polyethylene glycol backbone with specific functional groups that confer its unique properties. The molecular formula is C₁₄H₃₁N₃O₇, and its structure can be represented as follows:
The presence of t-butyl esters serves as protective groups that can be selectively removed during synthesis .
Hydroxy-Amino-bis(PEG1-C2-Boc) can participate in various chemical reactions:
These reactions are significant for modifying the compound to create derivatives with tailored properties for specific applications.
Hydroxy-Amino-bis(PEG1-C2-Boc) functions primarily as a linker in bioconjugation processes. Its mechanism involves:
The compound's ability to undergo deprotection under mild conditions allows for controlled release mechanisms in therapeutic applications .
Hydroxy-Amino-bis(PEG1-C2-Boc) exhibits several notable physical and chemical properties:
These properties make it suitable for use in biological systems where solubility and stability are critical .
Hydroxy-Amino-bis(PEG1-C2-Boc) is primarily used in:
Hydroxy-Amino-bis(PEG1-C2-Boc) (CAS: 1415800-34-8) is a symmetrical branched molecule comprising three core elements:
Its molecular formula is C₂₀H₃₉NO₇ (MW: 405.53 g/mol), with the SMILES notation:CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCCC(=O)OC(C)(C)C [1] [3]. The name follows IUPAC-based conventions: "Hydroxy-Amino" denotes the –OH and –NH– functionalities, "bis" indicates symmetry, "PEG1-C2" specifies two ethylene glycol subunits per arm, and "Boc" highlights the protective groups [8] [9].
Table 1: Key Functional Groups and Their Roles
| Group | Chemical Structure | Role in Conjugation Chemistry |
|---|---|---|
| Boc | t-Bu–O–C(=O)– | Amine protection; acid-cleavable |
| Terminal –OH | –CH₂CH₂OH | Nucleophile for ester/ether formation |
| Central tertiary amine | –N< (with Boc) | Branching point; deprotected for crosslinking |
The Boc groups exhibit pH-dependent stability:
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 24431-54-7
CAS No.: 2435-59-8